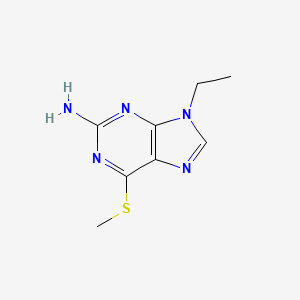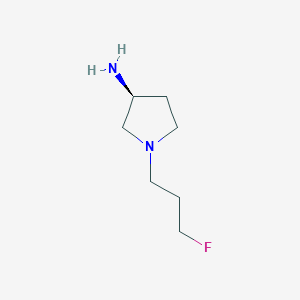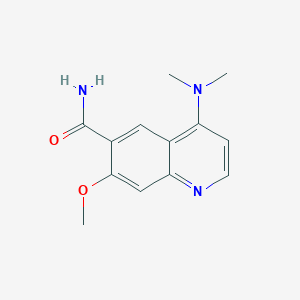
(10Z,12Z)-Hexadeca-10,12-dien-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10Z,12Z)-Hexadeca-10,12-dien-1-OL is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is a type of unsaturated alcohol, which is often found in various natural products and synthetic materials. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10Z,12Z)-Hexadeca-10,12-dien-1-OL typically involves the use of commercially available starting materials and a series of chemical reactions. One common method involves the coupling of (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol. This is followed by stereoselective hydrogenation of the triple bond in the enyne system, and subsequent deprotection to yield the desired product . Another approach involves the use of Sonogashira-Hagihara coupling and Brown’s hydroboration-protonolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the use of palladium-catalyzed coupling reactions and hydroboration-protonolysis. These methods allow for the efficient production of the compound in multi-gram quantities, which is essential for its use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(10Z,12Z)-Hexadeca-10,12-dien-1-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) for oxidation reactions.
Reducing agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Substitution reagents: Halogenating agents like thionyl chloride for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Hexadeca-10,12-dienal or hexadeca-10,12-dienoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Halogenated derivatives of hexadeca-10,12-dien-1-OL.
Applications De Recherche Scientifique
(10Z,12Z)-Hexadeca-10,12-dien-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (10Z,12Z)-Hexadeca-10,12-dien-1-OL involves its interaction with various molecular targets and pathways. For example, in biological systems, it may undergo beta-oxidation, where it is first dehydrogenated by long-chain acyl-CoA dehydrogenase, creating a double bond between the alpha and beta carbons . This process is crucial for its metabolism and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (10Z,12Z)-Hexadeca-10,12-dien-1-OL include:
(10Z,12Z)-Octadeca-10,12-dien-1-OL: Another unsaturated alcohol with a similar structure but a longer carbon chain.
(10E,12Z)-Hexadeca-10,12-dien-1-OL: An isomer with a different configuration of the double bonds.
(10Z,12E)-Hexadeca-10,12-dien-1-OL: Another isomer with a different configuration of the double bonds.
Uniqueness
The uniqueness of this compound lies in its specific configuration of double bonds and the presence of a hydroxyl group. This configuration allows it to participate in unique chemical reactions and exhibit distinct biological activities compared to its isomers and other similar compounds.
Propriétés
Formule moléculaire |
C16H30O |
|---|---|
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
(10Z,12Z)-hexadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4-,7-6- |
Clé InChI |
CIVIWCVVOFNUST-RZSVFLSASA-N |
SMILES isomérique |
CCC/C=C\C=C/CCCCCCCCCO |
SMILES canonique |
CCCC=CC=CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12932850.png)
![9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]-](/img/structure/B12932860.png)

![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)
![2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid](/img/structure/B12932876.png)


![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)



![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
